molecular formula C11H16O B1346814 Carvacrol methyl ether CAS No. 6379-73-3

Carvacrol methyl ether

Cat. No.: B1346814
CAS No.: 6379-73-3
M. Wt: 164.24 g/mol
InChI Key: YVLHTQPPMZOCOW-UHFFFAOYSA-N
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Scientific Research Applications

Carvacrol methyl ether has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of carvacrol methyl ether involves its interaction with cellular components. It can bind to and disrupt cell membranes, leading to antimicrobial effects. In cancer cells, it induces apoptosis through the activation of mitochondrial pathways and the mitogen-activated protein kinase (MAPK) pathway . Its hydrophobic nature allows it to interact with lipid membranes and proteins, affecting their function .

Safety and Hazards

Carvacrol methyl ether is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Recent studies on carvacrol using in vitro and in vivo models revealed the potential of carvacrol as an emerging anticancer compound . The physicochemical and pharmacokinetic properties of carvacrol meet the parameters set by Lipinski, Veber, and Egan for developing it as a favorable drug .

Biochemical Analysis

Biochemical Properties

Carvacrol methyl ether plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It exhibits strong antimicrobial activity by disrupting the cell membranes of bacteria, leading to cell lysis. This compound interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their antioxidant activities and reducing oxidative stress . Additionally, this compound binds to bacterial DNA, inhibiting replication and transcription processes .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating the expression of anti-apoptotic proteins such as Bcl-2 . This compound also modulates cell signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound influences gene expression by altering the transcriptional activity of genes related to inflammation and oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to bacterial cell membranes, causing structural and functional alterations that lead to increased membrane permeability and leakage of cellular contents . This compound also inhibits the activity of efflux pumps in bacteria, enhancing the intracellular accumulation of antimicrobial agents . Additionally, it induces the production of reactive oxygen species (ROS), which contribute to its antimicrobial and anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can maintain its antimicrobial and anticancer properties over extended periods, although some degradation may occur under extreme conditions . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function, including apoptosis and gene expression, are sustained over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antimicrobial and antioxidant activities without significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s therapeutic benefits are maximized at specific dosage ranges, while toxicity increases at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its phase II metabolism. The compound undergoes glucuronidation and sulfation, leading to the formation of water-soluble metabolites that are excreted in urine . Additionally, this compound can influence metabolic flux by modulating the activity of enzymes involved in oxidative stress and inflammation . These interactions contribute to its overall pharmacological effects and therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and accumulation in specific cellular compartments . The compound’s hydrophobic nature allows it to readily cross cell membranes and localize within lipid-rich environments . This distribution pattern is crucial for its antimicrobial and anticancer activities, as it enables this compound to reach its target sites effectively .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized within the cytoplasm and cell membranes, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific organelles, enhancing its therapeutic effects . For example, its localization within mitochondria can promote apoptosis in cancer cells by disrupting mitochondrial membrane potential and inducing ROS production .

Preparation Methods

Carvacrol methyl ether can be synthesized through several methods. One common synthetic route involves the reaction of carvacrol with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in dry acetone under reflux conditions . Another method involves the methylation of carvacrol using methyl iodide and a base . Industrial production methods may vary, but they generally follow similar principles of methylation reactions.

Chemical Reactions Analysis

Carvacrol methyl ether undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like ferric chloride and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Carvacrol methyl ether is similar to other monoterpenoid phenols such as thymol and carvacrol. its unique methyl ether group distinguishes it from these compounds. This structural difference can influence its chemical reactivity and biological activity. For example, carvacrol has a hydroxyl group instead of a methoxy group, which can affect its antimicrobial potency .

Similar Compounds

  • Thymol
  • Carvacrol
  • Eugenol
  • Anethole

This compound’s unique properties make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methoxy-1-methyl-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8(2)10-6-5-9(3)11(7-10)12-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLHTQPPMZOCOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047400
Record name 5-Isopropyl-2-methylanisole
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6379-73-3
Record name Carvacrol methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6379-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carvacryl methyl ether
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carvacrol methyl ether
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406512
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-methoxy-1-methyl-4-(1-methylethyl)-
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Record name 5-Isopropyl-2-methylanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-isopropyl-2-methylanisole
Source European Chemicals Agency (ECHA)
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Record name CARVACROL METHYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of carvacrol methyl ether?

A1: this compound has the molecular formula C11H16O and a molecular weight of 164.24 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques, including GC-MS. [] This technique helps in identifying and quantifying the compound in complex mixtures like essential oils. []

Q3: How does the antimicrobial activity of this compound compare to that of carvacrol?

A3: Carvacrol generally exhibits stronger antimicrobial activity compared to this compound. [] This difference in potency might be attributed to the presence of the free hydroxyl group in carvacrol, which is known to play a crucial role in disrupting bacterial cell membranes. []

Q4: Which microorganisms are particularly susceptible to the antimicrobial effects of this compound?

A4: While generally less potent than carvacrol, this compound has shown activity against a range of bacteria and fungi, including Staphylococcus aureus, Bacillus cereus, and Candida albicans. [] Further research is needed to comprehensively assess its spectrum of activity.

Q5: How does the methylation of the hydroxyl group in carvacrol affect its biological activity?

A5: Methylation of the hydroxyl group in carvacrol to form this compound generally reduces its antimicrobial potency. [] This modification might hinder the molecule's ability to interact with bacterial cell membranes, potentially explaining the observed decrease in activity.

Q6: Are there other structural modifications of this compound that have been investigated for their biological activity?

A6: While the provided research focuses primarily on this compound, further investigations into structural modifications could provide valuable insights into its structure-activity relationship and potentially lead to the development of more potent derivatives.

Q7: What are the primary natural sources of this compound?

A7: this compound is found in various plant species, predominantly within the Lamiaceae family. It has been identified in Thymus, Origanum, Satureja, Lavandula, Cyclospermum, and Clinopodium species. [, , , , , , , , , , , , , , , , , , , , , , , , ]

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